

Spectroscopic Profile of Methyl 2-(chlorosulfonyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(chlorosulfonyl)benzoate**

Cat. No.: **B1294870**

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(chlorosulfonyl)benzoate** (CAS No: 26638-43-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 2-(chlorosulfonyl)benzoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.12	dd	7.8, 1.2	Ar-H
7.98	dd	7.8, 1.2	Ar-H
7.78	td	7.7, 1.4	Ar-H
7.69	td	7.7, 1.4	Ar-H
3.95	s	-	-OCH ₃

Note: Data acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
164.2	C=O
141.5	C-SO ₂ Cl
135.0	Ar-C
133.1	Ar-C
131.8	Ar-C
130.5	Ar-C
128.9	Ar-C
53.5	-OCH ₃

Note: Data acquired in CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3010	Aromatic C-H Stretch
1735	C=O Stretch (Ester)
1375	S=O Asymmetric Stretch
1170	S=O Symmetric Stretch
1250	C-O Stretch (Ester)
760	C-Cl Stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
234	[M] ⁺ (Molecular Ion)
199	[M - Cl] ⁺
171	[M - SO ₂ Cl] ⁺
135	[M - COOCH ₃ - Cl] ⁺

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of **Methyl 2-(chlorosulfonyl)benzoate**.

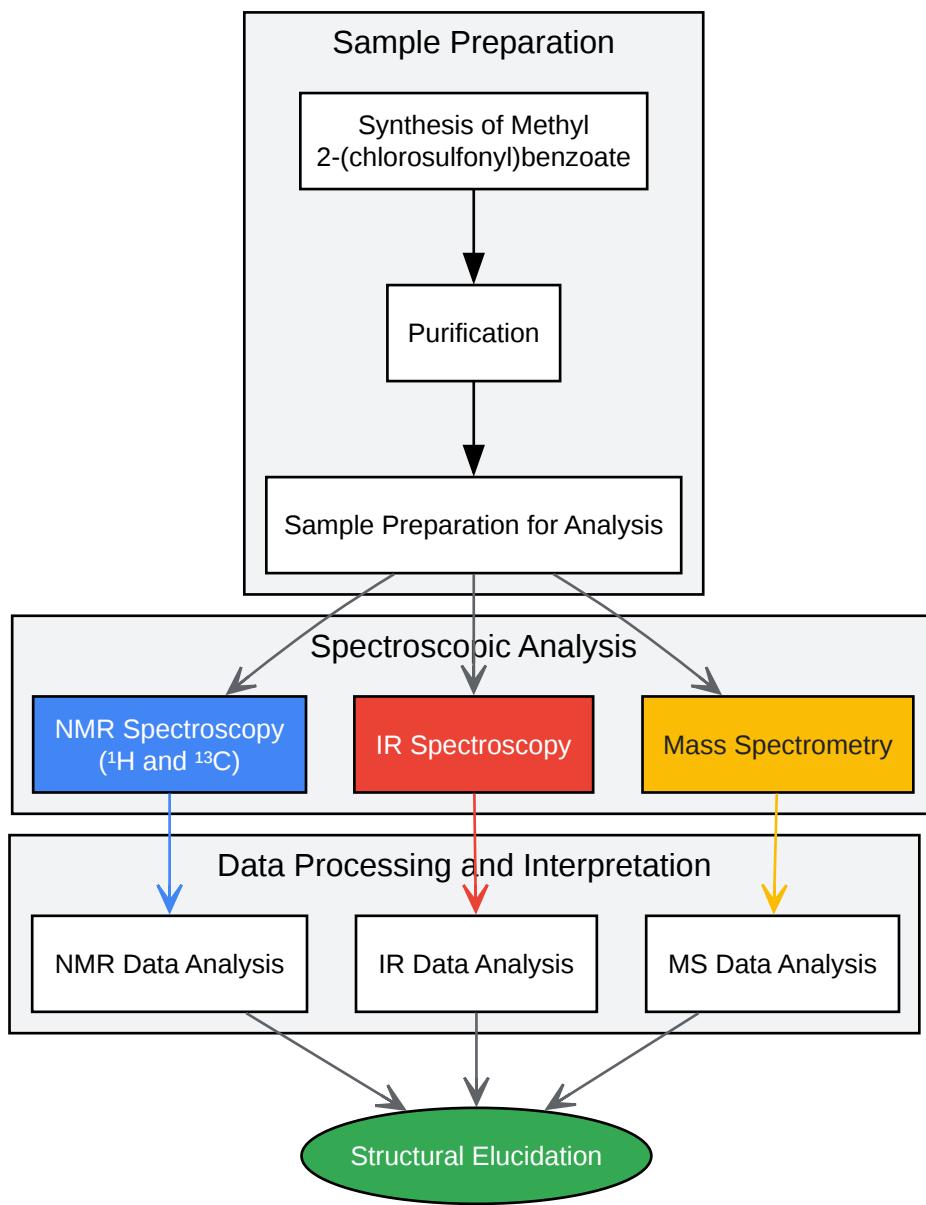
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Varian 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
- Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard.

- ^1H NMR Acquisition: The ^1H NMR spectrum was recorded at 400 MHz. Standard acquisition parameters were used.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was recorded using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

- Instrumentation: A Thermo Nicolet AVATAR 370 FTIR spectrometer was utilized for the analysis.
- Sample Preparation: The spectrum was obtained from a KBr pellet of the solid sample.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Instrumentation: Mass spectral data were obtained using a Thermo LCQ advantage mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Bruker II OTOFMS instrument.
- Ionization Method: Electron Ionization (EI) was used for the GC-MS analysis.
- Data Acquisition: The mass-to-charge ratio (m/z) of the fragments was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl 2-(chlorosulfonyl)benzoate**.

Spectroscopic Analysis Workflow for Methyl 2-(chlorosulfonyl)benzoate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 2-(chlorosulfonyl)benzoate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(chlorosulfonyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294870#methyl-2-chlorosulfonyl-benzoate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com